molecular formula C7H8N2O B1591165 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one CAS No. 426219-51-4

6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one

Cat. No.: B1591165
CAS No.: 426219-51-4
M. Wt: 136.15 g/mol
InChI Key: SPZRVKIZAPHPOR-UHFFFAOYSA-N
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Description

6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, which combines an imidazole ring fused to a pyridine ring. This structural motif imparts significant versatility and potential for various applications in materials science, pharmaceuticals, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic structure.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms in the imidazole ring and the carbon atoms in the pyridine ring .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions with amines can produce various amino-substituted derivatives .

Scientific Research Applications

6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a versatile scaffold for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor . Additionally, it finds applications in materials science, particularly in the development of optoelectronic devices and sensors .

Comparison with Similar Compounds

6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. These compounds share a similar fused ring structure but differ in the specific arrangement and types of atoms within the rings. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a broader range of applications .

List of Similar Compounds:

Properties

IUPAC Name

6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZRVKIZAPHPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CN=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587836
Record name 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426219-51-4
Record name 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)butan-1-one (25.22 g) was dissolved in tetrahydrofuran (120 ml). Triethylamine (0.021 ml) and methanesulfonyl chloride (0.012 ml) were added and the mixture was stirred at room temperature for 1 h. Water (100 ml) was added under ice-cooling and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. Acetonitrile (100 ml) was added and the mixture was refluxed under heating for 2 h. The reaction mixture was concentrated to dryness and the residue was purified by silica gel column chromatography (eluent; ethyl acetate:methanol=20:1→5:1) and washed with diethyl ether to give the title compound (2.10 g) as a pale-brown powder.
Name
4-Hydroxy-1-(1-trityl-1H-imidazol-4-yl)butan-1-one
Quantity
25.22 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.021 mL
Type
reactant
Reaction Step Two
Quantity
0.012 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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